molecular formula C12H16O4 B8177846 Methyl 4-hydroxy-2-isobutoxybenzoate

Methyl 4-hydroxy-2-isobutoxybenzoate

Cat. No.: B8177846
M. Wt: 224.25 g/mol
InChI Key: ZEWZGFHMEHKRMT-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-isobutoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxyl group, and an isobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-isobutoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-hydroxy-2-isobutoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-isobutoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 4-hydroxy-2-isobutoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-isobutoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The isobutoxy group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4-hydroxy-2-isobutoxybenzoate can be compared with other similar compounds such as:

    Methyl 4-hydroxybenzoate: Lacks the isobutoxy group, which may result in different chemical and biological properties.

    Ethyl 4-hydroxy-2-isobutoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, potentially affecting its reactivity and applications.

    Methyl 4-hydroxy-3-isobutoxybenzoate: The position of the isobutoxy group is different, which can influence the compound’s interactions and properties.

Properties

IUPAC Name

methyl 4-hydroxy-2-(2-methylpropoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWZGFHMEHKRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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